molecular formula C9H8N2O2 B13678258 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13678258
M. Wt: 176.17 g/mol
InChI Key: AIILNMKWWPQQOK-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid is a high-purity chemical compound supplied for research and development purposes. This organic molecule features an imidazo[1,5-a]pyridine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The compound has a molecular formula of C 9 H 8 N 2 O 2 and a molecular weight of 176.17 g/mol . The presence of both a carboxylic acid functional group and a methyl substituent on the fused bicyclic ring system makes this compound a valuable building block (synthon) for synthetic organic chemistry. Researchers can utilize it to create more complex molecules, such as amides and esters, for various investigative applications . Its core structure is part of a broader class of imidazopyridines, heterocyclic compounds known for their diverse biological activities and significant presence in pharmaceutical research . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-10-8(9(12)13)11(6)7/h2-5H,1H3,(H,12,13)

InChI Key

AIILNMKWWPQQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid

Lewis Acid Catalyzed Ritter-Type Synthesis

A recent and efficient method involves the use of bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) as a Lewis acid catalyst combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) to convert benzylic alcohol precursors into imidazo[1,5-a]pyridine derivatives via a Ritter-type reaction with nitriles.

Reaction Conditions and Optimization
Entry Acid (equiv) Lewis Acid (mol%) Temperature (°C) Yield (%)
1 3.0 p-TsOH·H2O 5 Bi(OTf)3 85 38
4 5.0 p-TsOH·H2O 5 Bi(OTf)3 150 78
6 5.0 p-TsOH·H2O None 150 65
11 5.0 p-TsOH·H2O 5 Ln(OTf)3 150 71
18 5.0 p-TsOH·H2O 5 Bi(OTf)3 150 91
  • Optimal conditions were found at 150 °C using 5 mol% Bi(OTf)3 and 5 equiv p-TsOH·H2O, yielding up to 91% of the desired product.
Substrate Scope and Substituent Effects
  • Methyl substitution at the meta-position relative to the benzylic carbon gave high yields (~85%), while para-substitution lowered yield (~50%).
  • Halogen substituents (F, Cl) generally provided good to excellent yields (56–91%), depending on position and electronic effects.
  • Electron-withdrawing groups such as trifluoromethyl (CF3) at meta-position yielded higher product than para-position due to carbocation stabilization differences.
  • Pyridine-containing substrates were compatible, yielding ~74% product.
  • Rigid aromatic systems like naphthalene showed reduced yields (~40%) due to steric hindrance affecting cyclization.
Mechanistic Insights

The reaction proceeds via acid activation of benzylic alcohol to form a carbocation intermediate, which undergoes nucleophilic attack by nitrile nitrogen forming a nitrilium ion intermediate. Subsequent hydration and cyclization yield the imidazo[1,5-a]pyridine core.

Acylation and Haloform Cleavage Route to Carboxylic Acid Derivatives

A complementary approach to synthesize imidazo[1,5-a]pyridine carboxylic acids involves:

  • Reaction of 2-(aminomethyl)pyridine with acyl chlorides to form 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanones.
  • Subsequent one-pot treatment with trifluoroacetic anhydride.
  • Haloform cleavage converts these intermediates efficiently into imidazo[1,5-a]pyridine-1-carboxylic acids in high yields.

This method is notable for its efficiency and high preparative yields, providing an alternative to direct cyclization methods.

One-Pot Halogenation and Cyclization for Scaffold Formation

In some synthetic schemes, the imidazo[1,5-a]pyridine scaffold is prepared via a one-pot halogenation and cyclization process starting from aminopyridines. This method allows for direct formation of the heterocyclic core, which can then be functionalized to introduce the carboxylic acid moiety.

Comparative Analysis of Preparation Methods

Methodology Key Reagents/Catalysts Advantages Limitations Typical Yield Range (%)
Lewis Acid Catalyzed Ritter-Type Bi(OTf)3, p-TsOH·H2O, benzylic alcohol, nitriles Broad substrate scope, mild conditions, high yields Sensitive to substituent effects, high temperature 65–91
Acylation + Haloform Cleavage 2-(aminomethyl)pyridine, acyl chlorides, trifluoroacetic anhydride High preparative yields, efficient carboxylic acid formation Multi-step, requires acyl chlorides High (exact % not specified)
One-Pot Halogenation & Cyclization Aminopyridines, halogenating agents Direct scaffold formation, operational simplicity Requires careful control of reactive intermediates Moderate to high

Research Outcomes and Practical Considerations

  • The Bi(OTf)3 catalyzed Ritter-type synthesis has been demonstrated to be highly efficient for preparing 5-Methylimidazo[1,5-a]pyridine derivatives with various substituents, including the 3-carboxylic acid functionality when appropriate nitriles are used.
  • Electron-donating and withdrawing substituents impact yields significantly, indicating the importance of electronic effects on carbocation stability during synthesis.
  • The acylation followed by haloform cleavage is a robust method for specifically targeting the carboxylic acid at position 3, with high yields reported and scalability potential.
  • One-pot halogenation and cyclization methods offer operational simplicity and direct access to the scaffold, useful in multi-step syntheses involving further functionalization.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,5-a]pyridine derivatives. These products have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Property Imidazo Derivatives (e.g., 1-Methyl) Pyrazolo Derivatives (e.g., 2-Benzyloxy-7-methyl )
Melting Point Not explicitly reported 160–181°C (varies with substituents)
Molecular Weight ~207–250 g/mol (estimated) 259.03 g/mol (e.g., 5-Bromo-4-fluoro analog)
Solubility Likely polar due to carboxylic acid group Enhanced by substituents like benzyloxy

Substituent Effects

  • Methyl Groups :
    • 5-Methyl (Imidazo) : Positional substitution may sterically hinder binding compared to 1-methyl analogs .
    • 7-Methyl (Pyrazolo) : Increases melting point (181°C) and crystallinity .
  • Halogenation :
    • Bromo/fluoro substituents (e.g., 5-Bromo-4-fluoro analog) improve metabolic stability .

Key Research Findings

  • Synthetic Scalability : Pyrazolo derivatives are more extensively studied, with optimized protocols for high-throughput purification .
  • Thermal Stability : Pyrazolo compounds with benzyloxy groups exhibit higher melting points (>170°C), suggesting robust crystalline structures .
  • Biological Selectivity : The pyrazole ring in pyrazolo derivatives confers selectivity for tyrosine kinases over serine/threonine kinases , whereas imidazo analogs may target distinct pathways.

Biological Activity

5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid (5-MeI) is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a fused bicyclic structure that combines an imidazole ring with a pyridine ring, featuring a carboxylic acid group at the 3-position and a methyl group at the 5-position. This unique configuration contributes to its distinct reactivity and biological properties.

Research indicates that 5-MeI acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism involves binding to active sites of specific enzymes or interacting with receptor binding domains, which can lead to therapeutic applications in various diseases. Notably, studies have highlighted its antimicrobial and anticancer properties, emphasizing its significance in drug development.

Biological Activities

  • Antimicrobial Activity :
    • 5-MeI has shown effectiveness against various bacterial strains by inhibiting essential enzymes necessary for bacterial survival. This inhibition leads to cell death, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties :
    • The compound has been investigated for its potential to inhibit cancer cell proliferation. Its structural characteristics allow it to interact with cancer-related molecular targets, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition :
    • It has been reported that 5-MeI can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in treating metabolic disorders.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of 5-MeI:

  • A study demonstrated that 5-MeI exhibits selective inhibition against mycobacterial electron transport chain components, showcasing its potential as an antituberculosis agent .
  • Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions can enhance or reduce biological activity .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits essential bacterial enzymes
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionBinds to active sites of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid and its derivatives?

  • Methodological Answer : A common approach involves amidation of the parent carboxylic acid with primary amines, as demonstrated in the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides (e.g., compounds 5a–5v via Scheme 1 in ). Cyclization reactions are also critical; for example, methyl 5-amino-1H-pyrazole-4-carboxylate reacts with β-keto esters under acidic conditions to form pyrazolo[1,5-a]pyrimidine intermediates ( ). Key steps include temperature control (80°C optimal for cyclization) and reagent selection (e.g., bis(pentafluorophenyl) carbonate for amidation) .

Q. What analytical techniques are essential for characterizing derivatives of this compound?

  • Methodological Answer : 1H/13C NMR and IR spectroscopy are used to confirm structural integrity, while HRMS validates molecular weights. For example, reports detailed 1H NMR analysis of intermediates like methyl 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxopyrazolo[1,5-a]pyrimidin-3-carboxylate. Chromatographic purification (e.g., flash chromatography) ensures purity, and X-ray crystallography may resolve ambiguities in substituent positioning .

Q. What biological targets are associated with imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : These compounds show activity against kinases (e.g., EphB and VEGFR2 inhibitors, as in US Patent 7,795,273) and microbial targets ( ). Functional groups like bromine or trifluoromethyl at specific positions modulate selectivity; e.g., 6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid exhibits unique binding interactions ( ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives with similar substituents?

  • Methodological Answer : Systematic SAR studies are critical. For instance, shows that methyl substitution at the 1-position (1-methylimidazo[1,2-a]pyridine) confers antimicrobial activity, while 4-methyl derivatives (4-methylimidazo[1,5-a]pyridine) target cancer pathways. Contradictions in activity may arise from steric effects or electronic modulation (e.g., electron-withdrawing groups altering π-π stacking). Computational docking studies (e.g., using AutoDock) can predict binding poses to rationalize discrepancies .

Q. What strategies optimize reaction yields in multi-step syntheses of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : highlights temperature control (e.g., avoiding >80°C to prevent Boc-group cleavage) and reagent stoichiometry (excess LiOH for ester hydrolysis). Parallel synthesis approaches (e.g., combinatorial libraries of 7-heteroarylpyrazolo[1,5-a]pyridine-3-carboxamides) improve efficiency. Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, catalyst loading) for yield optimization .

Q. How do computational methods enhance the design of imidazo[1,5-a]pyridine-based inhibitors?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and stability of intermediates. For example, SMILES-derived structural data ( ) enable virtual screening of substituent effects on solubility and target affinity. QSAR models correlate substituent position (e.g., 5-formyl vs. 5-methoxy groups) with inhibitory potency .

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